molecular formula C7H7NO4S B3054627 (2Z)-(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid CAS No. 613656-84-1

(2Z)-(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid

Cat. No.: B3054627
CAS No.: 613656-84-1
M. Wt: 201.20 g/mol
InChI Key: BLWUIWKYAWRDMW-UHFFFAOYSA-N
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Description

(2Z)-(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid is a useful research compound. Its molecular formula is C7H7NO4S and its molecular weight is 201.20 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(2Z)-(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid plays a significant role in biochemical reactions due to its reactive functional groups. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states and protection against oxidative damage .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate the Nrf2 signaling pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress . Additionally, it can affect the expression of genes involved in detoxification processes, enhancing the cell’s ability to cope with harmful substances .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been found to inhibit the activity of certain proteases, thereby regulating protein degradation and turnover . Additionally, it can interact with transcription factors, influencing the transcription of genes involved in stress responses and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. For example, prolonged exposure to this compound can lead to adaptive responses in cells, such as increased expression of antioxidant enzymes and enhanced resistance to oxidative stress .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to exert protective effects against oxidative damage and inflammation . At higher doses, it can induce toxic effects, such as liver damage and impaired kidney function . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been found to influence the pentose phosphate pathway, a crucial metabolic route for generating reducing equivalents and biosynthetic precursors . Additionally, this compound can affect the levels of key metabolites, such as NADPH and glutathione, thereby modulating cellular redox balance and metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound has been found to localize primarily in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and redox balance . Additionally, post-translational modifications, such as phosphorylation, can influence its targeting to specific organelles, further modulating its biological activity .

Properties

IUPAC Name

2-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4S/c1-2-8-6(11)4(3-5(9)10)13-7(8)12/h3H,2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWUIWKYAWRDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC(=O)O)SC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362583
Record name (3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

613656-84-1
Record name 2-(3-Ethyl-2,4-dioxo-5-thiazolidinylidene)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613656-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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